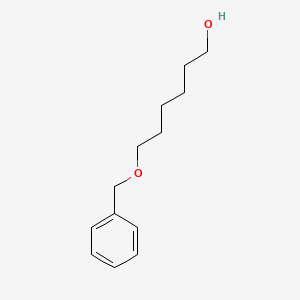

6-(Benzyloxy)hexan-1-ol

概要

説明

6-(Benzyloxy)hexan-1-ol is a chemical compound that is of interest in various synthetic and medicinal chemistry applications. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthetic methods that could be relevant for the synthesis and analysis of 6-(Benzyloxy)hexan-1-ol.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes and the use of catalysts. For example, the synthesis of hexakis(4-pyridyl)benzene is achieved through cobalt-catalyzed cyclotrimerization, followed by alkylation to produce a redox-active compound . Similarly, the synthesis of 3-benzyl-6-methyl-2-oxo-3,6-diazabicyclo[3.1.0]hexane involves several steps starting from a dioxopyrrolidine derivative . An improved synthesis route for a diene with a benzyloxy group avoids low-yielding steps and toxic reagents, which could be relevant for the synthesis of 6-(Benzyloxy)hexan-1-ol .

Molecular Structure Analysis

The molecular structure of compounds related to 6-(Benzyloxy)hexan-1-ol can be complex, as seen in the chair-cyclohexane-like core and radialene structure of hexakis(4-(N-butylpyridylium))benzene . The crystal structure of 6-bis(2-(thiazol-4-yl)-benzimidazol-1-yl)hexane hemihydrate provides insights into the arrangement of such molecules in the solid state . These studies suggest that the molecular structure of 6-(Benzyloxy)hexan-1-ol could also be analyzed using similar techniques.

Chemical Reactions Analysis

The chemical reactions described in the papers include cyclotrimerization, alkylation, and phase-transfer catalysis . These reactions are important for the functionalization of molecules and could be applied to modify the structure of 6-(Benzyloxy)hexan-1-ol for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using techniques such as cyclic voltammetry, X-ray diffraction, FTIR, and NMR spectroscopies . These methods provide information on the electrochemical behavior, crystal structure, and vibrational frequencies of molecules. The synthesis and structure of hexakis(p-hydroxyphenyloxy)benzene, an analogue of the hydrogen-bonded hexameric unit of β-hydroquinone, also highlight the importance of host-guest interactions and clathrate structures . These analyses are crucial for understanding the properties of 6-(Benzyloxy)hexan-1-ol and predicting its behavior in different environments.

科学的研究の応用

Synthesis and Electrochemistry

- Electrochemical Properties : 6-(Benzyloxy)hexan-1-ol has been used in synthesizing new silicon(IV) phthalocyanines (SiPcs) with benzoxazin substituents. These compounds demonstrated good solubility in various organic solvents and exhibited interesting electrochemical properties, such as non-aggregation in different solvents and distinct reduction and oxidation profiles in cyclic voltammetry (Bıyıklıoğlu & Baş, 2015).

Chromatography

- Molar Mass Distribution Analysis : The compound has been used in supercritical fluid chromatography for separating benzyloxy terminated oligo (1,3,6-trioxocane)s into components of single molar mass and functionality. This technique allows the simultaneous determination of molar mass and functionality type distribution from a single chromatogram (Pasch et al., 1992).

Polymer Science

- Low-Shrinkage Polymerizable Liquid-Crystal Monomers : 6-(Benzyloxy)hexan-1-ol was involved in the synthesis of a bifunctional liquid crystal monomer with remarkably low polymerization shrinkage. This research offers significant potential for applications in resin restorative materials used in dentistry (Satsangi, Rawls, & Norling, 2004).

Biochemical Applications

- Enzymatic Synthesis for Drug Intermediates : The compound was used as a substrate in a biochemical process involving diketoreductase from Acinetobacter baylyi for the preparation of an advanced intermediate for statin drugs. This research highlights the potential of using enzymatic methods for producing complex drug intermediates (Wu, Chen, Liu, & Chen, 2011).

Synthetic Chemistry

- Improved Synthesis Routes : Research has been conducted to develop improved synthesis methods for compounds related to 6-(Benzyloxy)hexan-1-ol, aiming to increase throughput and yield while reducing the use of toxic materials (Clarke, Rolla, Cridland, & Gill, 2007).

Medicinal Chemistry

- Synthesis of Antifolate Agents : It has been used in the synthesis of alpha- and gamma-substituted amides, peptides, and esters of methotrexate. This research contributes to the understanding of how the structure of methotrexate derivatives affects their biological activity and binding to enzymes (Piper, Montgomery, Sirotnak, & Chello, 1982).

Safety and Hazards

The safety data sheet for a similar compound, 1-Hexanol, suggests that it is flammable and harmful if swallowed or in contact with skin. It causes serious eye irritation and is toxic to aquatic life . It is recommended to wear personal protective equipment, ensure adequate ventilation, and use spark-proof tools and explosion-proof equipment .

特性

IUPAC Name |

6-phenylmethoxyhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYZEGXVQMCSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382812 | |

| Record name | 6-benzyloxy-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Benzyloxy)hexan-1-ol | |

CAS RN |

71126-73-3 | |

| Record name | 6-benzyloxy-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。